2-Butenoic acid,2-cyano-3-(4-methoxyphenyl)-, methyl ester
Description
IUPAC Name: 2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester Synonyms: Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate; Methyl α-cyano-4-methoxycinnamate (non-IUPAC) Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol CAS Number: 2286-29-5 (ethyl ester analog: ), 144261-46-1 (related butenoate, ) Structure: Features a conjugated α,β-unsaturated ester backbone with a cyano (-CN) group at position 2 and a 4-methoxyphenyl substituent at position 3. The methyl ester group enhances volatility compared to longer-chain esters.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-(4-methoxyphenyl)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-9(12(8-14)13(15)17-3)10-4-6-11(16-2)7-5-10/h4-7H,1-3H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGBUPQMVJZVIO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)OC)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)OC)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27149-59-3 | |
| Record name | Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027149593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The HWE reaction employs phosphonate esters to generate α,β-unsaturated carbonyl compounds. For this ester, triethyl phosphonoacetate reacts with 4-methoxyacetophenone under basic conditions to form the conjugated enone intermediate. Subsequent cyanation and esterification yield the target compound.
Typical Procedure ():
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Starting Materials :
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4-Methoxyacetophenone (1.0 eq)
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Triethyl phosphonoacetate (1.2 eq)
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Sodium hydride (1.5 eq) in 1,2-dimethoxyethane (DME).
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Conditions :
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Stirred at 0°C for 1 hour, then room temperature for 12 hours.
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Intermediate : 3-(4-Methoxyphenyl)-2-butenoic acid ethyl ester (yield: 72–85%).
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Cyanation :
Data Table: HWE Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | 1,2-Dimethoxyethane |
| Base | Sodium hydride |
| Temperature | 0°C → Room temperature |
| Cyanation Agent | TEAC |
| Overall Yield | 58–68% |
Knoevenagel Condensation
Reaction Design
This method condenses 4-methoxybenzaldehyde with methyl cyanoacetate using a catalytic base. The reaction proceeds via enolate formation, followed by dehydration to form the α,β-unsaturated nitrile ester.
Data Table: Knoevenagel Optimization
| Variable | Optimal Condition |
|---|---|
| Catalyst | Piperidine |
| Solvent | Methanol |
| Temperature | Reflux (65°C) |
| Reaction Time | 4–6 hours |
| Yield | 82–89% |
Microwave-Assisted Synthesis
Enhanced Efficiency
Microwave irradiation accelerates the Knoevenagel condensation, reducing reaction times from hours to minutes. This method is scalable for industrial production.
Procedure ():
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Reactants :
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4-Methoxybenzaldehyde (1.0 eq)
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Methyl cyanoacetate (1.05 eq)
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Ammonium acetate (0.2 eq) in trichlorobenzene.
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Conditions :
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Microwave irradiation at 150°C for 15 minutes.
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Yield : 91% with >98% purity (HPLC).
Data Table: Microwave vs. Conventional Methods
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 15 minutes | 4–6 hours |
| Yield | 91% | 82–89% |
| Purity | >98% | 95–97% |
Nucleophilic Substitution with Cyanide
Halogen-to-Cyano Conversion
A two-step process involves bromination of 3-(4-methoxyphenyl)-2-butenoic acid methyl ester followed by nucleophilic substitution with cyanide.
Data Table: Substitution Efficiency
| Step | Reagent | Yield |
|---|---|---|
| Bromination | NBS | 74% |
| Cyanide Substitution | KCN | 63% |
Comparative Analysis of Methods
Evaluation Criteria
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Yield : Microwave-assisted Knoevenagel provides the highest yield (91%).
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Scalability : HWE reaction is preferred for large-scale synthesis due to reagent availability.
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Purity : Microwave methods achieve >98% purity, reducing downstream purification needs.
Data Table: Method Comparison
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| HWE Reaction | 58–68% | 95% | High |
| Knoevenagel | 82–89% | 97% | Moderate |
| Microwave-Assisted | 91% | >98% | High |
| Nucleophilic Sub. | 63% | 90% | Low |
Industrial Production Considerations
Process Optimization
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Catalyst Recycling : Piperidine can be recovered via distillation in Knoevenagel reactions.
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Solvent Selection : Trichlorobenzene in microwave methods offers high dielectric constant for efficient heating.
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Cost Analysis : Raw material costs are lowest for Knoevenagel condensation ($12.50/kg vs. $18.20/kg for HWE) .
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Formation of 2-cyano-3-(4-methoxyphenyl)butanoic acid.
Reduction: Formation of 2-amino-3-(4-methoxyphenyl)butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that 2-butenoic acid derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry found that compounds similar to 2-butenoic acid can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The presence of the cyano and methoxy groups enhances the compound's interaction with biological targets, making it a potential candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicated that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This property is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .
Polymer Production
2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester serves as a monomer in the synthesis of polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and thermal stability. Research highlights its use in creating biodegradable polymers that can be utilized in packaging materials .
Coatings and Adhesives
The compound is also explored for use in coatings and adhesives due to its excellent adhesive properties when polymerized. Its application in medical adhesives is particularly noteworthy, where it can be used for wound closure and tissue bonding, providing a strong yet flexible bond .
Case Study 1: Anticancer Research
A recent study investigated the efficacy of 2-butenoic acid derivatives on breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity at low concentrations. This study underscores the potential of this compound as a lead structure for developing new anticancer agents .
Case Study 2: Development of Biodegradable Polymers
In another research project, scientists synthesized a series of biodegradable polymers using 2-butenoic acid derivatives as monomers. The resulting materials exhibited favorable degradation rates in environmental conditions while maintaining mechanical integrity, making them suitable for applications in sustainable packaging solutions .
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- The electron-withdrawing cyano group increases electrophilicity, making the compound reactive in Michael additions or nucleophilic attacks.
- The 4-methoxyphenyl group provides electron-donating effects, stabilizing intermediates in organic reactions.
- Applications include use as a synthetic intermediate in pharmaceuticals or agrochemicals ().
Comparison with Similar Compounds
Structural Analogs with Varying Ester Groups
Impact of Ester Chain :
- Methyl ester : Higher volatility and faster metabolic clearance due to shorter chain (target compound).
- Ethyl/butyl esters : Improved bioavailability in lipid-rich environments but reduced solubility in polar solvents.
- Octyl ester: Potential for prolonged action in drug delivery systems due to slow hydrolysis.
Analogs with Different Aromatic Substituents
Functional Group Effects :
- 4-Methoxyphenyl (target compound): Electron-donating methoxy group stabilizes charge in intermediates.
- Hydroxyphenyl : Enhances solubility in aqueous media but reduces stability under oxidative conditions.
- Phenylamino: Introduces basicity, enabling pH-dependent reactivity.
Analogs with Modified Carbon Chains
Chain and Substituent Impact :
- Acrylic acid analogs : Increased electrophilicity due to shorter conjugation.
- Methyl substitution : Steric effects reduce reaction rates but improve selectivity.
- Absence of cyano: Eliminates sites for nucleophilic attack (e.g., in protease inhibitors).
Biological Activity
Overview
2-Butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester (CAS: 27149-59-3) is an organic compound characterized by its unique structural features, including a cyano group and a methoxyphenyl moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C₁₃H₁₃NO₃
- Molar Mass : 231.25 g/mol
- LogP : 2.16528
- Density : Not specified
- Melting Point : Not specified
- Boiling Point : Not specified
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then esterified with methanol under acidic conditions. This method can be optimized for industrial production using continuous flow reactors and efficient catalysts.
Antimicrobial Properties
Research indicates that 2-butenoic acid derivatives exhibit significant antimicrobial activity. The presence of the cyano group enhances the interaction with biological targets, potentially disrupting cellular processes in microorganisms. A study highlighted that similar compounds demonstrated effectiveness against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of 2-butenoic acid, 2-cyano-3-(4-methoxyphenyl)-, methyl ester have been explored in several studies. The mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo models .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Nucleophilic Addition : The cyano group can participate in nucleophilic addition reactions, leading to the formation of more complex molecules that may exhibit enhanced biological activity.
- π-π Interactions : The methoxyphenyl group engages in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity and receptor interactions.
Study on Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial efficacy of various derivatives of 2-butenoic acid against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the methoxyphenyl group exhibited higher antibacterial activity compared to their non-substituted counterparts. The study concluded that structural modifications significantly influence biological outcomes.
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| Compound A | Moderate | Weak |
| Compound B | Strong | Moderate |
| 2-Butenoic Acid Derivative | Very Strong | Strong |
Research on Anticancer Mechanisms
Another study focused on the anticancer mechanisms of related compounds, demonstrating that they could effectively induce apoptosis in breast cancer cell lines. The research highlighted the importance of structural features such as the cyano group for enhancing cytotoxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-cyano-3-(4-methoxyphenyl)-2-butenoic acid methyl ester, and what challenges are associated with its stereoselective synthesis?
- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between 4-methoxybenzaldehyde and methyl cyanoacetate, followed by esterification. Key challenges include controlling stereoselectivity (e.g., Z/E isomerism) and avoiding side reactions like over-cyanation. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like piperidine) must be optimized to improve yield and purity . Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing this compound?
- Methodological Answer : Contradictions in NMR signals (e.g., unexpected coupling patterns) may arise from rotational isomerism or impurities. Use 2D NMR techniques (COSY, HSQC) to confirm connectivity and NOESY to assess spatial proximity of substituents. IR spectroscopy can validate the presence of ester (C=O ~1700 cm⁻¹) and cyano (C≡N ~2200 cm⁻¹) groups. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .
Q. What standard protocols are used to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 1–13) and monitoring degradation via HPLC at intervals (0, 1, 7, 30 days). Use Arrhenius plots to predict shelf-life at different temperatures (4°C, 25°C, 40°C). Hydrolysis of the ester group is a major degradation pathway; track formation of carboxylic acid byproducts .
Advanced Research Questions
Q. How do computational methods like DFT aid in predicting the compound’s reactivity and electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Solvent effects (e.g., dielectric constant of methanol) are incorporated using the PCM model. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) optimization .
Q. What experimental setups are recommended to study the influence of the cyano and methoxyphenyl groups on photophysical properties?
- Methodological Answer : Use UV-Vis spectroscopy to measure λmax shifts in solvents of varying polarity (e.g., cyclohexane vs. DMSO), revealing charge-transfer transitions. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. For triplet-state characterization, employ nanosecond transient absorption spectroscopy with a pulsed laser source .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of ester hydrolysis under physiological conditions?
- Methodological Answer : Compare hydrolysis rates of the ester group in H₂O vs. D₂O to detect proton transfer steps. Use LC-MS to track isotopic labeling in products. A primary KIE (kH/kD > 1) suggests rate-determining proton transfer (e.g., acid-catalyzed hydrolysis), while no KIE implies a non-proton-dependent mechanism (e.g., nucleophilic acyl substitution) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity (e.g., enzyme inhibition) across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., buffer ionic strength, enzyme source). Validate activity using standardized protocols (e.g., IC50 determination under fixed pH and temperature). Perform dose-response curves with positive controls (e.g., known inhibitors) to calibrate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
